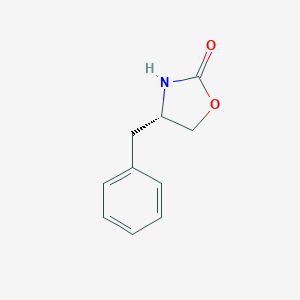

(S)-4-Bencil-2-oxazolidinona

Descripción general

Descripción

(S)-4-Benzyl-2-oxazolidinone, also known as (S)-BENOX, is an organic compound that is used in a variety of scientific research applications, including in vivo and in vitro experiments. It is an important reagent in organic synthesis, as it serves as an important intermediate for the synthesis of a variety of compounds. It is also used in the synthesis of a number of pharmaceuticals and other active ingredients, as well as in the production of polymers.

Aplicaciones Científicas De Investigación

Auxiliar quiral en la síntesis asimétrica

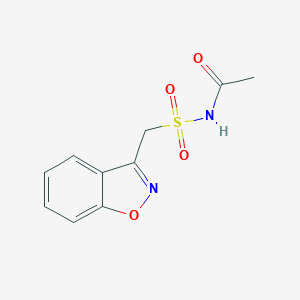

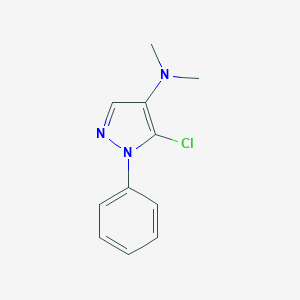

(S)-4-Bencil-2-oxazolidinona: se utiliza ampliamente como auxiliar quiral en la síntesis asimétrica . Esta aplicación es crucial para crear compuestos con una estereoquímica específica, lo cual es esencial en la industria farmacéutica para la producción de fármacos enantioméricamente puros. El compuesto facilita la alquilación asimétrica, permitiendo la formación selectiva de un enantiómero sobre otro.

Síntesis de (S)-Equol

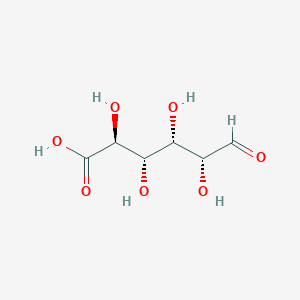

Este compuesto juega un papel significativo en la síntesis de (S)-equol . (S)-Equol es un estrógeno no esteroideo que se deriva del metabolismo de las isoflavonas de soya. Tiene posibles aplicaciones terapéuticas debido a su capacidad para unirse a los receptores de estrógeno y exhibir propiedades antioxidantes.

Preparación de ilidos quirales estabilizados

La preparación y funcionalización de ilidos quirales estabilizados es otra aplicación importante de this compound . Los ilidos son intermediarios en la síntesis orgánica y se utilizan en una variedad de reacciones, incluida la reacción de Wittig, que se emplea para formar dobles enlaces carbono-carbono.

Síntesis asimétrica del ácido piperazico

This compound se utiliza para la síntesis asimétrica de ácido (3R)- y (3S)-piperazico . El ácido piperazico es un bloque de construcción para la síntesis de productos naturales complejos y productos farmacéuticos, particularmente aquellos con propiedades antibióticas.

Reacciones de apertura de anillo descarboxilativo

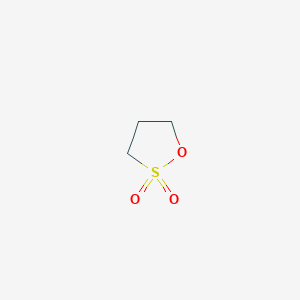

El compuesto participa en reacciones de apertura de anillo descarboxilativo de 2-oxazolidinonas, que es un método para sintetizar β-amino-calcógenos . Estas aminas tienen aplicaciones en la síntesis orgánica, la catálisis y la ciencia de materiales, y también están asociadas con diversas actividades biológicas, lo que las convierte en objetivos para agentes terapéuticos.

Síntesis de nanopartículas

Si bien no se utiliza directamente en la síntesis de nanopartículas, el papel de this compound en la síntesis de moléculas orgánicas complejas puede contribuir indirectamente al campo de la nanotecnología. Las nanopartículas tienen aplicaciones significativas en varios sectores, incluida la medicina, el medio ambiente y la biotecnología .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352970 | |

| Record name | (S)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90719-32-7 | |

| Record name | (-)-4-Benzyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90719-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-oxazolidinone, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC46HZ6ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

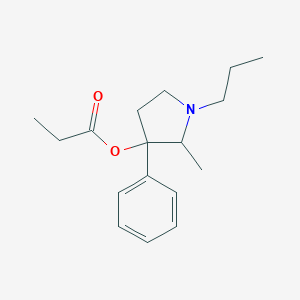

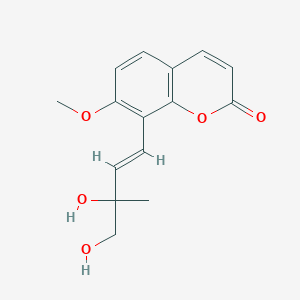

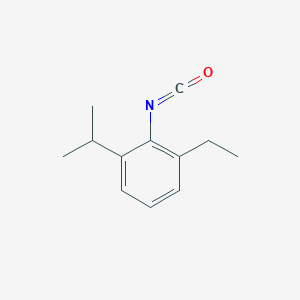

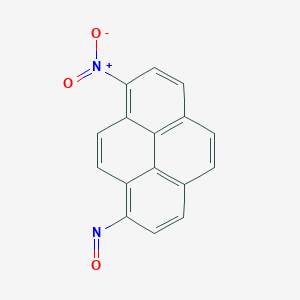

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of (S)-4-Benzyl-2-oxazolidinone?

A1: (S)-4-Benzyl-2-oxazolidinone is a white crystalline solid with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol. [] Its structure has been characterized by 1H NMR, 13C NMR, and HR-MS. [, ]

Q2: How is (S)-4-Benzyl-2-oxazolidinone synthesized?

A2: A common method involves synthesizing (S)-4-Benzyl-2-oxazolidinone from L-phenylalanine through reduction and ring-closing reactions. [, ] A more economically viable approach utilizes a one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride in an aqueous methanolic solution to yield phenylalaninol, followed by cyclization with diethyl carbonate and potassium carbonate. []

Q3: What are the primary applications of (S)-4-Benzyl-2-oxazolidinone in organic synthesis?

A3: (S)-4-Benzyl-2-oxazolidinone acts as a versatile chiral auxiliary in asymmetric synthesis, facilitating the creation of new carbon-carbon bonds for chiral amine synthesis. [] It is particularly useful in asymmetric alkylations, acylations, halogenations, and aldol reactions. []

Q4: How does (S)-4-Benzyl-2-oxazolidinone contribute to stereoselectivity in reactions?

A4: Lewis acids play a crucial role in achieving high stereoselectivity when using (S)-4-Benzyl-2-oxazolidinone. Lewis acids can chelate to the nitrogen and carbonyl oxygen of the oxazolidinone ring, directing the addition of reagents to a specific face of the molecule. [] Alternatively, Lewis acids like boron trifluoride can interact through monodentate coordination, favoring a specific rotamer and influencing stereochemical outcome. []

Q5: Can you provide an example of a specific reaction where (S)-4-Benzyl-2-oxazolidinone is employed for stereoselective synthesis?

A5: In the synthesis of the HIV reverse transcriptase inhibitor 1592U89, (S)-4-Benzyl-2-oxazolidinone is utilized as a chiral auxiliary in an asymmetric aldol reaction. This reaction forms a crucial intermediate for constructing the carbocyclic core of the nucleoside analogue. []

Q6: Are there any computational studies exploring the properties or reactivity of (S)-4-Benzyl-2-oxazolidinone?

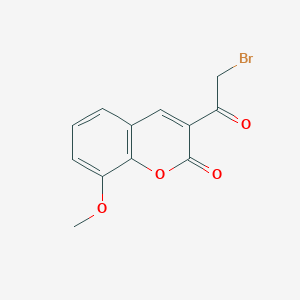

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of asymmetric photodimerization reactions involving coumarin derivatives bearing the (S)-4-Benzyl-2-oxazolidinone auxiliary. These calculations provide insights into the observed syn-head-to-tail selectivity and diastereoselectivity. []

Q7: What is known about the crystallization behavior of (S)-4-Benzyl-2-oxazolidinone?

A7: Studies have shown that (S)-4-Benzyl-2-oxazolidinone readily crystallizes upon cooling from its melt, demonstrating a high tendency for crystallization. [] This characteristic has been contrasted with structurally similar compounds like (S)-4-benzylthiazolidine-2-thione and (S)-4-benzyloxazolidine-2-thione, which exhibit different crystallization tendencies. []

Q8: What analytical techniques are commonly used to characterize (S)-4-Benzyl-2-oxazolidinone?

A8: Apart from NMR and HR-MS, vibrational circular dichroism (VCD) spectroscopy has been used to study (S)-4-Benzyl-2-oxazolidinone in CDCl3 solution. [] This technique provides valuable information about the compound's absolute configuration and conformational preferences.

Q9: Has (S)-4-Benzyl-2-oxazolidinone been found in natural sources?

A9: Yes, (S)-4-Benzyl-2-oxazolidinone has been isolated from the methanol extracts of Tephrosia purpurea leaves. [] This finding highlights the potential of natural product chemistry in yielding valuable chiral building blocks for synthetic applications.

Q10: Are there any alternatives or substitutes for (S)-4-Benzyl-2-oxazolidinone in asymmetric synthesis?

A10: While (S)-4-Benzyl-2-oxazolidinone is a widely used chiral auxiliary, other chiral oxazolidinones with varying substituents on the ring system exist. These alternative auxiliaries may offer different reactivity profiles or influence stereoselectivity differently depending on the specific reaction conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)